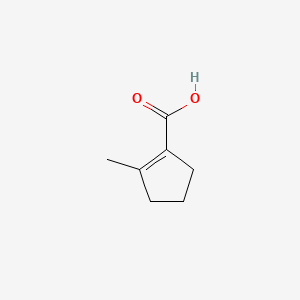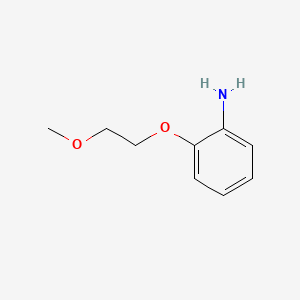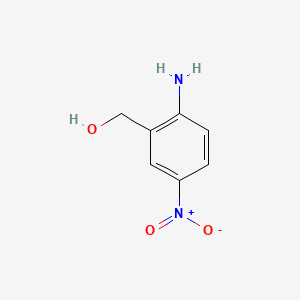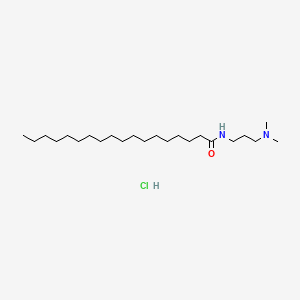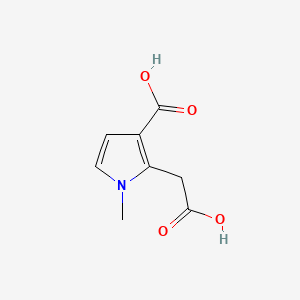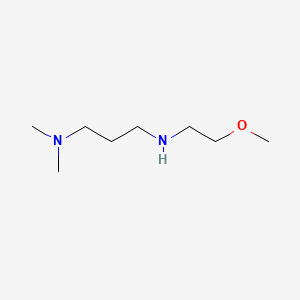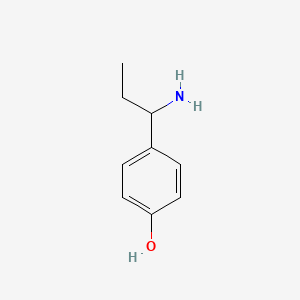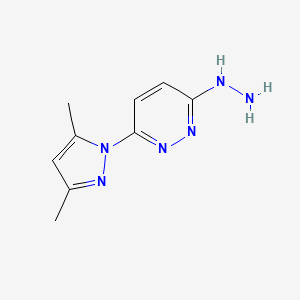
3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone
Overview
Description
3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone is a heterocyclic compound belonging to the pyridazinone family. It is a colorless solid that has been widely studied for its potential applications in the fields of medicine and chemistry. Its structure consists of a nitrogen-containing ring and a hydrazone group, which makes it an important intermediate in the synthesis of a variety of other compounds. In
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Cytotoxic Effects : A study by Özdemir et al. (2019) explored the synthesis of new 3(2H)-pyridazinone derivatives, including 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(2-chlorobenzal)hydrazone, to test their cytotoxic activity in liver and colon cancer cell lines. The study found compound V3 to be particularly active against these cancer cell lines (Özdemir et al., 2019).
Characterization and Biological Studies : Kumar et al. (2018) synthesized a new aromatic hydrazone and its metal complexes. The antioxidant properties of these compounds were investigated, with findings suggesting that the ligand exhibited significant free radical scavenging effect (Kumar, S. Biju, & Sadasivan, 2018).
Synthesis of Heterocyclic Compounds : Elnagdi et al. (1982) conducted a study focusing on the novel synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles from diazotised 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one. This study contributed to the understanding of the chemical reactions and potential applications of these compounds (Elnagdi et al., 1982).
Applications in Cancer Research
Antitumor Activity Evaluation : El‐Helw and Hashem (2020) explored the synthesis of pyridazinone derivatives derived from a quinoline compound, evaluating their in vitro antitumor activity on breast and colon cancer cell lines. Some compounds exhibited satisfactory activities, highlighting the potential of 3(2H)-pyridazinone derivatives in cancer research (El‐Helw & Hashem, 2020).
Synthesis of Palladium Complexes : Abu-Surrah et al. (2010) investigated the synthesis of new palladium(II) complexes with pyrazole-based Schiff base ligands. These complexes showed a dose-dependent cytotoxic effect against cancer cell lines, indicating their potential in medicinal chemistry (Abu-Surrah et al., 2010).
Mechanism of Action
Target of Action
Compounds containing a pyrazole core are known to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, often related to their biological activities .
Pharmacokinetics
The compound’s molecular weight, density, melting point, and boiling point have been reported , which could provide some insights into its pharmacokinetic properties.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with oxidative stress markers, such as malondialdehyde, indicating its role in modulating oxidative stress within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, the compound can undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that its effects on cellular function can diminish as the compound degrades. In controlled environments, it remains stable for extended periods, allowing for prolonged studies on its effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which retain biological activity. These interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by its interactions with cellular transport mechanisms, which can affect its overall bioavailability and activity .
Subcellular Localization
Within the cell, this compound is localized to specific subcellular compartments. It can be found in the cytoplasm, where it interacts with metabolic enzymes, and in the nucleus, where it can influence gene expression . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for its biological activity and overall function within the cell.
Properties
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220872 | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70589-04-7 | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

